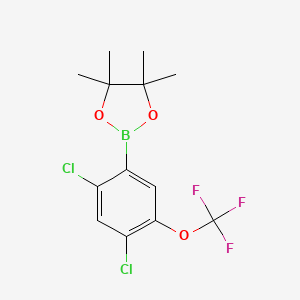

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group esterified with pinacol, and a phenyl ring substituted with chlorine and trifluoromethoxy groups.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized by reacting 2,4-dichloro-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives or reduction to form corresponding boronic acids.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.

Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Boronic acids.

Aplicaciones Científicas De Investigación

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, especially in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions. Medicine: It is used in the development of new drugs, particularly in the synthesis of biologically active molecules. Industry: Its application in material science for developing advanced materials with specific properties.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, leading to the formation of biaryl compounds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling.

Comparación Con Compuestos Similares

2,4-Dichloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the methoxy group.

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid: Similar substitution pattern but different functional group.

Uniqueness: The presence of both chlorine and trifluoromethoxy groups on the phenyl ring makes this compound unique in its reactivity and applications compared to similar compounds.

Actividad Biológica

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester (commonly referred to as compound 1) is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound is notable for its ability to form reversible covalent bonds with diols, which has implications for its use in drug design and as a biochemical probe.

- Molecular Formula : C13H14BCl2F3O3

- Molecular Weight : 356.96 g/mol

- CAS Number : 2377607-20-8

The compound features a trifluoromethoxy group that enhances its electrophilicity and reactivity, particularly in interactions with biological molecules.

The biological activity of phenylboronic acids, including compound 1, primarily stems from their ability to interact with hydroxyl-containing biomolecules. This interaction is facilitated by the formation of boronate esters, which can stabilize interactions with carbohydrates and other biomolecules. The selectivity of these interactions can be influenced by the positioning of substituents on the phenyl ring.

Biological Applications

- Antimicrobial Activity : Recent studies have shown that boronic acids exhibit antibacterial properties. Compound 1 has been evaluated against common pathogens such as Escherichia coli and Bacillus cereus, demonstrating potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis .

- Glucose Binding : The ortho-substituted phenylboronic acids have shown a unique ability to selectively bind d-glucose over d-fructose. This property can be harnessed for diagnostic applications in diabetes management, where glucose detection is crucial .

- Catalytic Applications : Compound 1 is also utilized in catalytic reactions such as Suzuki-Miyaura coupling, where it acts as a reagent for the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable component in organic synthesis .

Study 1: Antibacterial Efficacy

A study published in April 2021 evaluated the antibacterial potency of various trifluoromethoxy phenylboronic acids against E. coli and B. cereus. The results indicated that compound 1 exhibited significant inhibition zones compared to control groups, suggesting its potential utility in developing new antibacterial agents .

Study 2: Glucose Binding Affinity

Research conducted by Hansen et al. demonstrated that ortho-(trifluoromethoxy)phenylboronic acid binds d-glucose with higher affinity than d-fructose. This finding was supported by binding assays that quantified the interaction strength using fluorescence spectroscopy .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 356.96 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline solid |

| Storage Temperature | 4-8°C |

Propiedades

IUPAC Name |

2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVTIQCLFFUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.